Rhodamine 110

Description

Significance of Rhodamine 110 within the Xanthene Fluorophore Class

This compound is a foundational member of the xanthene class of fluorophores, a group of dyes known for their excellent photophysical properties. nih.govpsu.edu These properties include high molar absorptivity, intense fluorescence in the visible spectrum, significant quantum yields, and good photostability. nih.gov What distinguishes this compound within this class are its unsubstituted amino groups at positions 3 and 6 of the xanthene structure. nih.govpsu.edu This feature makes it highly reactive and a versatile scaffold for the synthesis of a wide range of derivatives. psu.edu

The spectral properties of this compound are similar to another widely used fluorophore, fluorescein (B123965), allowing for its use with standard fluorescein filter sets. fishersci.fi However, a key advantage of this compound is that its fluorescence intensity remains stable over a broad pH range, from 3 to 9, a characteristic not shared by fluorescein. fishersci.fi This stability makes it a more reliable fluorescent reporter in biological environments where pH can fluctuate. Furthermore, this compound boasts a high fluorescence quantum yield and a large extinction coefficient, which contribute to excellent signal-to-background ratios in experimental assays. nih.govfishersci.fi

The structural simplicity and reactive nature of this compound have made it a parent compound for a vast number of fluorescent probes. aatbio.com By modifying its reactive amino groups, researchers can create derivatives with altered properties, such as different spectral characteristics or specific targeting capabilities. researchgate.net For instance, the creation of carboxythis compound (sold as Rhodamine Green™) offers enhanced photostability, particularly when conjugated to nucleotides and nucleic acids. thermofisher.com This adaptability solidifies the significance of this compound as a cornerstone of the xanthene fluorophore class, providing a robust platform for the development of sophisticated tools for biological imaging and detection.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~495-498 nm | nih.govontosight.ai |

| Emission Maximum (λem) | ~520-521 nm | nih.govontosight.aifishersci.fi |

| Molar Extinction Coefficient (ε) | >75,000 cm⁻¹M⁻¹ | researchgate.netthermofisher.com |

| Fluorescence Quantum Yield (Φ) | ~0.85-0.88 | nih.govresearchgate.net |

| Molecular Weight | 330.34 g/mol | ontosight.ai |

Historical Trajectories and Milestones in this compound Research

The history of rhodamine dyes dates back to the late 19th century, with their synthesis first being reported in the 1890s. google.com The general synthesis involves the condensation of an m-aminophenol derivative with phthalic anhydride (B1165640). google.com While early research focused on the broader class of rhodamines as dyes, the unique potential of this compound as a highly fluorescent and adaptable molecule for scientific investigation became more apparent over time.

A significant milestone in this compound research was the development of methods to create fluorogenic substrates for enzyme assays. thermofisher.com Originally pioneered by Walter F. Mangel and his colleagues, this approach involves covalently linking an amino acid or peptide to each of the amino groups of this compound. thermofisher.com This creates a non-fluorescent bisamide derivative. Upon enzymatic cleavage of the amide bonds, the highly fluorescent monoamide and subsequently this compound are released, leading to a substantial increase in fluorescence. thermofisher.com This "turn-on" mechanism provides a highly sensitive method for detecting and quantifying enzyme activity.

Further advancements have focused on expanding the repertoire of this compound-based substrates for a variety of enzymes, including proteases, caspases, and deubiquitylases. thermofisher.comubiquigent.combpsbioscience.com For example, specific peptide sequences have been attached to this compound to create substrates for enzymes like cathepsins B and L, which are cysteine proteases. biotium.com In recent years, research has also explored more efficient and environmentally friendly synthesis methods for this compound and its derivatives, such as using microwave irradiation to reduce reaction times and the use of harsh chemicals. researchgate.netijcce.ac.ir The continuous development of new derivatives and applications underscores the enduring importance of this compound in biochemical and biomedical research.

Foundational Research Applications and Evolving Investigative Paradigms for this compound

The foundational application of this compound lies in its use as a highly sensitive fluorescent reporter in enzyme activity assays. chemicalbook.com Its derivatives have been instrumental in studying a wide range of proteases. The bisamide substrates of this compound are non-fluorescent, but upon enzymatic cleavage, they yield a fluorescent product, allowing for the continuous measurement of enzyme activity in real-time. fishersci.fi This principle has been widely applied in both in vitro assays with purified enzymes and in situ assays within living cells. thermofisher.com

Beyond basic enzyme kinetics, the investigative paradigms for this compound have evolved significantly. It is now a crucial tool in high-throughput screening for drug discovery, where it is used to identify inhibitors of specific enzymes. ubiquigent.com The development of substrates for caspases, key enzymes in apoptosis (programmed cell death), has enabled detailed studies of this fundamental biological process. researchgate.net Similarly, ubiquitin-Rhodamine 110 substrates are used to measure the activity of deubiquitylating enzymes (DUBs), which are involved in a vast array of cellular processes and are important targets for therapeutic intervention. ubiquigent.combpsbioscience.comubpbio.com

The applications of this compound have also expanded into cellular imaging techniques. Its bright fluorescence and photostability make it suitable for fluorescence microscopy and flow cytometry. ontosight.aichemimpex.com In flow cytometry, this compound-based substrates can be used to identify and sort cells based on the activity of specific intracellular enzymes. biotium.com More recently, the unique photophysical properties of rhodamines, including this compound, are being explored in advanced imaging techniques like single-molecule fluorescence spectroscopy. rsc.orgresearchgate.net Furthermore, the development of near-infrared (NIR) emitting rhodamine analogues is pushing the boundaries of in vivo imaging, allowing for deeper tissue penetration and reduced background fluorescence. nsf.gov These evolving applications demonstrate the remarkable versatility of this compound, from a fundamental research tool to a key component in cutting-edge biomedical investigations.

Table 2: Examples of this compound-Based Enzyme Substrates

| Substrate Name | Target Enzyme(s) | Application | Reference(s) |

| (CBZ-Ile-Pro-Arg)₂-R110 (BZiPAR) | Trypsin | In vitro and intracellular protease assays | fishersci.fithermofisher.com |

| (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 | Caspase-3 | Apoptosis studies, flow cytometry | bachem.com |

| Z-FR-R110 | Cathepsins B and L | Cysteine protease activity, flow cytometry | biotium.com |

| Ubiquitin-Rhodamine 110 | Deubiquitylases (DUBs) | DUB activity assays, compound screening | ubiquigent.combpsbioscience.comubpbio.com |

| (Tos-Gly-Pro-Arg)₂-R110 | Thrombin | Hematology research, thrombin activity | cpcscientific.com |

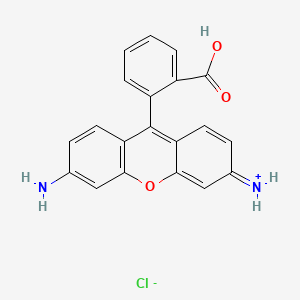

Structure

3D Structure of Parent

Properties

IUPAC Name |

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGRENQDBKMCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884515 | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless red crystals; [MSDSonline] | |

| Record name | Rhodamine 110 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13558-31-1 | |

| Record name | Rhodamine 110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013558311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Derivatization of Rhodamine 110

Methodologies for Rhodamine 110 Core Synthesis and Isomer Production

The synthesis of the this compound core and its isomers is a critical first step in the generation of functional probes. Various methodologies have been developed to achieve this, ranging from traditional condensation reactions to more modern, environmentally conscious approaches.

Condensation Reactions in 5(6)-Carboxy-Rhodamine 110 Isomer Generation

The synthesis of 5(6)-carboxy-rhodamine 110 isomers is commonly achieved through the condensation of 3-aminophenol (B1664112) with trimellitic anhydride (B1165640). researchgate.netsioc-journal.cnresearchgate.net This reaction typically yields a mixture of the 5-carboxy and 6-carboxy isomers, which are often difficult to separate directly due to their similar high polarity. researchgate.net Traditional methods for this condensation have involved the use of large quantities of concentrated sulfuric acid as both a solvent and a condensing agent, often requiring inert gas protection and being a time-consuming process. ijcce.ac.ir An alternative approach involves the use of methanesulfonic acid, which has been shown to reduce the formation of tar and simplify the purification process, thereby increasing the yield of this compound. google.com

The separation of the 5- and 6-carboxy isomers is a significant challenge. A common strategy to overcome this is through esterification of the isomeric mixture. researchgate.netresearchgate.net This derivatization allows for the separation of the isomers, after which hydrolysis can be performed to yield the individual, purified 5-carboxy-rhodamine 110 and 6-carboxy-rhodamine 110. researchgate.net

A different synthetic route to the rhodamine scaffold involves the palladium-catalyzed C-N cross-coupling of fluorescein (B123965) ditriflates with a variety of nitrogen nucleophiles. acs.org This method offers a more flexible approach to producing a range of rhodamine derivatives. acs.org

Microwave-Assisted and Environmentally Conscious Synthetic Approaches

In an effort to develop more rapid and environmentally friendly synthetic routes, microwave-assisted synthesis has emerged as a valuable technique. ijcce.ac.ir The application of microwave irradiation to the condensation reaction of 3-aminophenol and trimellitic anhydride significantly reduces the reaction time and the amount of concentrated sulfuric acid required. researchgate.netijcce.ac.ir This method has been successfully used to produce 5(6)-carboxy-rhodamine 110 isomers in high yields. researchgate.netijcce.ac.ir Microwave heating has also been effectively applied to the synthesis of various rhodamine derivatives, offering advantages such as shorter reaction times, milder conditions, and simpler work-up procedures. nih.gov

Another "green" approach to rhodamine synthesis involves the use of gold nanoflowers (AuNFs) in the presence of mercury ions (Hg²⁺) to catalyze the transformation of rhodamine B to this compound in water at room temperature. acs.org This single-step method demonstrates a novel, eco-friendly pathway for the interconversion of rhodamine dyes. acs.org

| Synthetic Approach | Key Reagents | Conditions | Advantages | Disadvantages |

| Traditional Condensation | 3-aminophenol, trimellitic anhydride, concentrated H₂SO₄ | High temperature, long reaction time | Established method | Harsh conditions, difficult isomer separation, time-consuming ijcce.ac.ir |

| Microwave-Assisted Condensation | 3-aminophenol, trimellitic anhydride | Microwave irradiation | Rapid, reduced acid use, high yields researchgate.netijcce.ac.ir | Requires specialized equipment |

| Methanesulfonic Acid Condensation | 3-aminophenol, o-phthalic anhydride, methanesulfonic acid | Heating | Reduced tar formation, easier purification, higher yield google.com | |

| Pd-Catalyzed Cross-Coupling | Fluorescein ditriflates, N-nucleophiles | Pd catalyst | High flexibility for derivatives acs.org | Requires catalyst |

| Gold Nanoflower Catalysis | Rhodamine B, AuNFs, Hg²⁺ | Water, room temperature | Eco-friendly, single-step acs.org | Requires specific nanomaterials and metal ions |

Covalent Modification Strategies for this compound Derivatives

The functionalization of the this compound core through covalent modification is essential for tailoring its properties for specific applications, such as in the development of fluorescent probes for biological imaging and sensing.

Acylation and Esterification Reactions for this compound Modifications

The amino groups of this compound are highly reactive and can be readily modified through acylation. psu.edu This is often achieved by reacting this compound with an acyl chloride or anhydride. psu.edunih.gov N,N'-diacyl rhodamine derivatives are valuable as latent fluorophores, where the acylation renders the molecule non-fluorescent. acs.org The fluorescent this compound can then be released upon enzymatic or chemical cleavage of the acyl groups. nih.gov

Esterification of the carboxylic acid group of carboxy-rhodamine 110 is another common modification strategy. A convenient method for preparing rhodamine esters involves the use of acetyl chloride in an alcohol solution. researchgate.net This approach is particularly advantageous for low-boiling alcohols, as the ester can often be obtained in quantitative yield by simple evaporation without the need for purification. researchgate.net

Amide Coupling Techniques for Functionalization

Amide bond formation is a widely used technique to link this compound to other molecules. The carboxylic acid group of 5(6)-carboxy-rhodamine 110 can be activated and then reacted with primary or secondary amines to form stable amide bonds. ijcce.ac.irmdpi.com Carbodiimides are frequently employed as coupling agents in these reactions. psu.edu This strategy has been used to functionalize this compound with various moieties, including pyridinone units for metal ion sensing. mdpi.comnih.gov The efficiency of the mono- and di-functionalization can often be controlled by the stoichiometry of the reactants. mdpi.comresearchgate.net

Integration of Peptide Sequences and Bioconjugation Methods

The ability to attach peptides to this compound has led to the development of highly specific fluorogenic substrates for detecting enzyme activity.

This compound's two amino groups allow for the bi-conjugation of peptides, often to the C-terminus of a specific substrate sequence. researchgate.net When in this conjugated form, the rhodamine dye is typically non-fluorescent. researchgate.net Upon cleavage of the amide bonds by a target protease, the fluorescent this compound is released, providing a measurable signal. researchgate.net

Solid-phase peptide synthesis (SPPS) offers a powerful method for constructing these peptide-rhodamine conjugates. kcl.ac.uk In one approach, one of the amino groups of this compound is anchored to a solid support, leaving the other available for the stepwise addition of amino acids. kcl.ac.uk This method avoids many of the purification challenges associated with solution-phase conjugation. kcl.ac.uk A versatile strategy for creating fluorescently labeled bioconjugates involves the use of Fmoc-Lys-(Tfa)-OH during SPPS, allowing for the attachment of a fluorescent tag like rhodamine while the peptide chain is being assembled. beilstein-journals.org

These bioconjugation techniques have been instrumental in creating probes for various proteases and other enzymes. For instance, a recombinant full-length human ubiquitin protein has been labeled with this compound at its C-terminus to create a substrate for deubiquitinating enzymes. creativebiomart.net

| Modification Strategy | Functional Group Targeted | Reagents/Methods | Resulting Derivative | Application Example |

| Acylation | Amino groups | Acyl chlorides, anhydrides psu.edunih.gov | N,N'-diacyl rhodamines | Latent fluorophores, pro-fluorophores acs.orgnih.gov |

| Esterification | Carboxyl group | Acetyl chloride in alcohol researchgate.net | Rhodamine esters | Separation of isomers, prodrugs |

| Amide Coupling | Carboxyl group | Carbodiimides, primary/secondary amines psu.edumdpi.com | Amide-linked conjugates | Functional probes for metal ion sensing mdpi.comnih.gov |

| Peptide Bioconjugation | Amino groups | Solid-phase peptide synthesis (SPPS) kcl.ac.uk | Peptide-Rhodamine 110 conjugates | Fluorogenic enzyme substrates researchgate.netkcl.ac.uk |

Design and Synthesis of Caged this compound Probes

The design of caged this compound probes is centered on a fundamental principle: converting the fluorescent dye into a non-fluorescent, or "caged," state that can be activated by an external trigger, typically light. This is achieved by chemically modifying the amino groups of the this compound core, which disrupts the conjugated π-electron system responsible for its fluorescence. sci-hub.se Acylation of the nitrogen atoms forces the molecule to adopt a non-fluorescent, colorless spirolactone form. researchgate.netacs.org Upon irradiation with light of a specific wavelength, the photolabile "caging" group is cleaved, restoring the dye to its fluorescent, open quinoid form. acs.orggoogle.com

A key design consideration is the selection of the photocleavable group. Groups such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group and the ortho-nitroveratryloxycarbonyl (NVOC) group are commonly employed. rsc.orgnih.govepfl.ch These groups can be attached to one or both amino functions of the rhodamine core. Modern probe design often aims for constructs that require only a single caging group to suppress fluorescence, as the removal of two groups would necessitate longer irradiation times. acs.org

The synthesis of caged this compound probes can be approached through several routes. A common method involves the direct acylation of this compound's amino groups. sci-hub.se For instance, a caged version of this compound designed for labeling SNAP-tag fusion proteins was synthesized in five steps from commercially available this compound. epfl.ch This synthesis involved attaching an O6-benzylguanine (BG) moiety via a urea (B33335) linkage to one amino group and the photocleavable DMNB group to the other. rsc.orgepfl.ch

An alternative and highly efficient strategy utilizes palladium-catalyzed C-N cross-coupling. acs.orgnih.gov In this approach, a fluorescein ditriflate precursor is coupled with a carbamate (B1207046) containing a photolabile moiety, such as the NVOC group. This method conveniently affords the caged this compound derivative, NVOC₂-Rh₁₁₀. nih.gov This synthetic versatility allows for the creation of a wide array of caged probes for applications like photoactivated localization microscopy (PALM), a super-resolution imaging technique. acs.orgjanelia.org

| Caging Group | Abbreviation | Typical Uncaging Wavelength | Reference |

|---|---|---|---|

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~365 nm | rsc.org |

| ortho-Nitroveratryloxycarbonyl | NVOC | ~365 nm | rsc.orgnih.gov |

| Diazoketone | - | ~405 nm | acs.org |

Regioselective Derivatization: Symmetric and Asymmetric Modifications

The two primary amino groups on the this compound xanthene core offer sites for derivatization, which can be performed symmetrically or asymmetrically to generate probes with distinct functional properties. sci-hub.sebiosyntan.de

Symmetric modification involves attaching identical substituents to both amino groups. iris-biotech.deiris-biotech.de This is typically achieved by reacting this compound with an excess of an acylating agent, such as an acyl chloride or a carboxylic acid activated with a carbodiimide (B86325) coupling agent. sci-hub.sepsu.edu A common application is the synthesis of fluorogenic protease substrates, where two identical peptide sequences are conjugated to the dye, forming a bisamide. iris-biotech.de The resulting bis-substituted probe is virtually non-fluorescent. Cleavage of the first amide bond by a protease leads to a significant increase in fluorescence (up to 3500-fold), while cleavage of the second amide bond from the monoamide intermediate results in a further, more moderate fluorescence increase. iris-biotech.debiosyntan.com This two-step cleavage process, however, can complicate the determination of enzyme kinetics. iris-biotech.deiris-biotech.de

Asymmetric modification involves the differential substitution of the two amino groups, yielding a monosubstituted derivative with one reactive site and one permanently blocked site. sci-hub.se This strategy is highly advantageous for creating protease substrates with simpler reaction kinetics. biosyntan.debiosyntan.com In these constructs, one amino group is attached to a specific peptide recognition sequence, while the other is capped with a non-cleavable blocking group, such as D-Proline or a morpholinecarbonyl (MC) group. iris-biotech.deacs.org The reaction terminates after a single proteolytic cleavage event, simplifying kinetic analysis. biosyntan.com The synthesis of asymmetric derivatives can be achieved by carefully controlling the stoichiometry of the reactants or by employing protecting group strategies. For example, reacting this compound with a limited amount of a carboxypropyl pyridinone unit resulted in both mono- and di-functionalized products that could be separated. nih.gov

| Characteristic | Symmetric Derivatives | Asymmetric Derivatives |

|---|---|---|

| Structure | Identical substituents on both amino groups (e.g., (Peptide)₂-Rh110). iris-biotech.de | Different substituents; one peptide sequence and one blocking group (e.g., Peptide-Rh110-(D-Pro)). biosyntan.com |

| Cleavage Mechanism | Two-step proteolytic cleavage. iris-biotech.de | Single-step proteolytic cleavage. biosyntan.debiosyntan.com |

| Kinetic Analysis | Complex due to the two-step reaction and fluorescent intermediate. iris-biotech.de | Significantly simpler, allowing for more accurate determination of kinetic parameters. biosyntan.comacs.org |

| Example Substrate (Caspase-3) | (Z-DEVD)₂-Rh110 | Z-DEVD-Rh110-(D-Pro). biosyntan.debiosyntan.com |

Analytical Characterization of Novel this compound Constructs

The synthesis of novel this compound derivatives requires rigorous analytical characterization to confirm their chemical identity, purity, and photophysical properties. A suite of spectroscopic and chromatographic techniques is employed for this purpose.

Structural elucidation is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide precise molecular weight measurements, which serve to confirm the elemental composition of the new construct. frontiersin.orgdoi.orgrsc.org LC-MS, which combines liquid chromatography with mass spectrometry, is also used to verify compound identity. google.com

The purity of the synthesized probes is a critical parameter, often assessed by High-Performance Liquid Chromatography (HPLC). biosyntan.com HPLC analysis can separate the desired product from starting materials and byproducts, allowing for quantification of its purity. Thin-layer chromatography (TLC) is also commonly used to monitor the progress of reactions. frontiersin.org

The defining features of a fluorescent probe are its photophysical properties, which are characterized using absorption and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy : This technique is used to determine the absorption spectrum of the rhodamine derivative, identifying the wavelength of maximum absorption (λ_abs). frontiersin.orgmdpi.complos.org

Fluorescence Spectroscopy : An emission spectrum is recorded to determine the wavelength of maximum fluorescence emission (λ_em) and the fluorescence quantum yield. frontiersin.orgmdpi.complos.org For activatable probes, spectra are recorded before and after the triggering event (e.g., uncaging or enzymatic cleavage) to quantify the change in fluorescence intensity and confirm the "off-on" switching mechanism. ubiquigent.com

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirmation of covalent structure and functional group placement. | frontiersin.orgacs.orgrsc.org |

| Mass Spectrometry (MS, HRMS) | Structural Confirmation | Precise molecular weight and elemental formula. | frontiersin.orgdoi.orgrsc.org |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separation and quantification of product purity. | biosyntan.com |

| UV-Visible Spectroscopy | Photophysical Characterization | Absorption spectrum and wavelength of maximum absorption (λ_abs). | mdpi.complos.org |

| Fluorescence Spectroscopy | Photophysical Characterization | Emission spectrum, wavelength of maximum emission (λ_em), and quantum yield. | mdpi.complos.org |

| Raman Spectroscopy / SERS | Vibrational Analysis | Vibrational properties of the molecule, enhanced for trace analysis. | tec.mx |

Advanced Photophysical Investigations of Rhodamine 110 and Its Chemical Analogs

Elucidation of Rhodamine 110 Fluorescence Mechanisms

The remarkable fluorescence properties of this compound are underpinned by its unique electronic structure and the dynamics of its excited states. A comprehensive understanding of these mechanisms is crucial for its application and for the rational design of novel fluorescent probes.

Electronic Structure and Excited State Dynamics

The electronic structure of rhodamine dyes, including this compound, is characterized by a conjugated system that gives rise to strong absorption in the visible region of the electromagnetic spectrum. nih.gov The fundamental structure consists of a xanthene core with amino groups that act as electron donors. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1).

The dynamics of the excited state are complex and involve several competing processes. Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S1 state. From this state, it can return to the ground state through radiative decay, emitting a photon in the process (fluorescence), or through non-radiative pathways. The efficiency of fluorescence is determined by the relative rates of these radiative and non-radiative decay processes. Theoretical approaches, such as time-dependent density functional theory (TD-DFT), have been employed to model the electronic structure and excited state properties of rhodamine derivatives, providing valuable insights into their photophysical behavior. nih.govacs.org

Fluorescence Quantum Yield and Excited-State Lifetime Studies

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. This compound is known for its high quantum yield, which contributes to its brightness as a fluorescent probe. researchgate.net The excited-state lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. For many rhodamine dyes, the fluorescence lifetime is typically in the nanosecond range. researchgate.net

The quantum yield and lifetime of this compound are sensitive to its molecular environment, including the solvent polarity and viscosity. For instance, in polar solvents like ethanol, which can stabilize the excited state through hydrogen bonding, non-radiative decay pathways are often suppressed, leading to higher quantum yields. researchgate.net The radiative lifetime of rhodamines has been correlated with the charge transfer from the phenyl group to the xanthene moiety during the de-excitation from the S1 to the S0 state. nih.gov

| Fluorophore | Solvent | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) | Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| This compound | Water | 505 ucsd.edu | 534 ucsd.edu | 2.99 ucsd.edu | 0.92 researchgate.net |

| This compound | Methanol | - | - | 4.2 ± 0.2 osti.gov | - |

Photostability Mechanisms and Mitigation of Photobleaching

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a crucial characteristic for applications requiring prolonged or intense illumination, such as single-molecule imaging and super-resolution microscopy. Rhodamine dyes are generally considered to be highly resistant to photobleaching. researchgate.net

Photobleaching can occur through various mechanisms, often involving the reaction of the excited fluorophore with molecular oxygen to produce reactive oxygen species (ROS), which can then degrade the dye molecule. nih.gov Another pathway involves the population of a long-lived triplet state from the excited singlet state through intersystem crossing. Molecules in the triplet state are more susceptible to chemical reactions that lead to photobleaching.

Strategies to mitigate photobleaching in rhodamine dyes have been explored. One approach involves the conjugation of the rhodamine core with molecules that can quench the triplet state or scavenge ROS. For example, the introduction of cyclooctatetraene (B1213319) (COT) has been shown to reduce the phototoxicity of rhodamine derivatives by diminishing the formation of singlet oxygen. nih.gov Additionally, creating a chemical environment that limits the diffusion of oxygen or includes protective agents can enhance the photostability of the dye.

Environmental and Structural Modulations of Photophysical Behavior

The photophysical properties of this compound and its analogs are not intrinsic but are highly sensitive to their immediate surroundings and molecular structure. Factors such as solvent polarity, chemical modifications to the core structure, and intermolecular interactions can profoundly alter their absorption and emission characteristics.

Influence of Solvent Polarity and Composition on Fluorescence Characteristics

The solvent environment plays a critical role in modulating the fluorescence of this compound. The polarity, viscosity, and hydrogen-bonding capability of the solvent can influence the dye's spectral position, quantum yield, and fluorescence lifetime. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the fluorophore. researchgate.net

In general, rhodamine dyes exhibit a bathochromic (red) shift in their emission spectra as the polarity of the solvent increases. researchgate.netnih.gov This is due to the larger dipole moment of the dye in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules. For instance, the absorption and emission spectra of this compound in AOT reverse micelles are red-shifted compared to those in bulk water, indicating a change in the microenvironment experienced by the dye molecule. researchgate.net

The composition of binary solvent mixtures also affects the photophysical behavior. Studies in DMSO-water and 2-propanol-water mixtures have shown that Rhodamine 560 (a synonym for this compound) exhibits shifts in its absorption and fluorescence spectra depending on the mixture's composition, which is directly related to the changing polarity of the medium. researchgate.netcaymanchem.com Furthermore, two-photon absorption (TPA) cross-sections of rhodamine dyes have been found to be consistently higher in nonpolar solvents like chloroform (B151607) (CHCl₃) and dichloromethane (B109758) (DCM) compared to polar ones. nih.gov

The table below summarizes the effect of different solvents on the key photophysical properties of a related rhodamine dye, Rhodamine 6G, illustrating the general trends observed for this class of compounds.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Chloroform | 4.81 | 530 | 552 | 0.90 |

| Acetone | 20.7 | 526 | 549 | 0.88 |

| Ethanol | 24.5 | 528 | 550 | 0.95 |

| Methanol | 32.7 | 524 | 545 | 0.92 |

| Water | 80.1 | 525 | 548 | 0.42 |

Data adapted from various sources for illustrative purposes for the rhodamine class of dyes.

Impact of Chemical Substitution and Ring Strain on Spectral Properties

Chemical modification of the this compound scaffold is a primary strategy for tuning its spectral and photophysical properties for specific applications. Substitutions on the xanthene core, the pendant phenyl ring, or the amino groups can lead to significant changes in absorption and emission wavelengths, quantum yields, and environmental sensitivity.

One of the most effective strategies for inducing large bathochromic shifts is the replacement of the oxygen atom in the xanthene bridge with other elements. For example, replacing the oxygen with a silicon atom to create Si-rhodamines results in a substantial red-shift of both absorption and emission spectra, pushing the fluorescence further into the red and near-infrared (NIR) regions. rhhz.netresearchgate.net This is attributed to the lowering of the LUMO energy level of the fluorophore. Similarly, sulfur-substituted rhodamines (S-rhodamines) also display a red-shift of about 20 nm compared to their oxygen-containing counterparts, though often with a lower fluorescence quantum yield. rhhz.net

Modifications to the amino groups also have a profound effect. N-alkylation, which distinguishes Rhodamine B from this compound, causes a red-shift. Conversely, the photochemical N-dealkylation of rhodamines leads to a hypsochromic (blue) shift of approximately 10–15 nm for each alkyl group removed. rsc.orgnih.gov

Introducing ring strain into the molecular structure can also alter the photophysical properties. The synthesis of rhodamine analogues incorporating a central eight-membered ring, for example, results in dyes with a curved geometry. acs.org These strained structures exhibit strong absorption that is red-shifted by approximately 35 nm compared to conventional rhodamines like Rhodamine B. acs.org This demonstrates that conformational rigidity and planarity are key determinants of the spectral properties of the rhodamine chromophore.

| Rhodamine Analog | Key Structural Modification | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Effect on Spectrum |

|---|---|---|---|---|

| This compound | Unsubstituted -NH₂ groups | ~496 | ~520 | Baseline |

| Tetramethylrhodamine (TMR) | N,N,N',N'-Tetramethylated | ~550 | ~573 | Bathochromic Shift |

| Pyronin Y | Lacks pendant carboxylphenyl group | ~551 | ~568 | Similar to TMR |

| Si-Rhodamine (TMDHS) | Oxygen replaced by Silicon | ~641 | ~659 | Large Bathochromic Shift |

| S-Rhodamine | Oxygen replaced by Sulfur | ~571 | ~599 | Moderate Bathochromic Shift |

Spectral data are approximate and can vary with solvent and pH. caymanchem.comrhhz.net

Mechanisms of Aggregation-Induced Quenching and Emission Enhancement

At high concentrations, rhodamine dyes, including this compound, typically exhibit a phenomenon known as aggregation-induced quenching (AIQ). rsc.orgnsf.gov This process involves the formation of non-fluorescent or weakly fluorescent intermolecular aggregates, primarily H-aggregates, in aqueous solutions. nsf.gov According to exciton (B1674681) theory, in H-aggregates, the dye molecules arrange in a parallel, face-to-face orientation. This arrangement leads to a hypsochromic (blue) shift in the absorption spectrum and a strong suppression of fluorescence, as the transition to the lowest excited state becomes forbidden. nsf.gov The formation of these aggregates effectively traps the excitation energy, which is then dissipated through non-radiative pathways, leading to quenching.

While AIQ is the dominant behavior for most rhodamines, a counteracting phenomenon known as aggregation-induced emission enhancement (AIEE) has been observed in specifically designed rhodamine derivatives. researchgate.netnih.gov This effect is contrary to the typical concentration quenching. In AIEE-active molecules, the restriction of intramolecular rotations (RIR) in the aggregated state is a key mechanism. In dilute solutions, these molecules can dissipate energy non-radiatively through free intramolecular rotation or vibration. However, upon aggregation, these motions are physically hindered, which blocks the non-radiative decay channels and forces the excited molecule to release its energy radiatively, thus enhancing the fluorescence emission. researchgate.net A new class of rhodamine luminophores, ABPX derivatives, has been developed that exhibits this AIEE behavior, directly opposing the conventional quenching seen in dyes like this compound. researchgate.netnih.gov

In some systems, the interaction between monomers and aggregates can be complex. For instance, in silica (B1680970) nanofilms, an increase in this compound concentration leads to strong quenching of the monomer emission, accompanied by an increase in the intensity of a long-wavelength emission band attributed to higher-order aggregates. acs.orgnih.gov This suggests that energy transfer can occur from excited monomers to the aggregates, which then emit weakly at a different wavelength. acs.org

Ultrafast Time-Resolved Spectroscopic Probes for Photophysics

To fully understand the complex photophysical behavior of this compound, it is necessary to probe the transient events that occur on extremely short timescales (femtoseconds to nanoseconds) following light absorption. Ultrafast time-resolved spectroscopic techniques, such as transient absorption (TA) spectroscopy and femtosecond fluorescence up-conversion, are indispensable tools for this purpose. aip.org These methods allow for the direct observation of excited-state dynamics, including internal conversion, intersystem crossing, charge transfer, and energy transfer. aip.orgacs.org

Transient absorption spectroscopy measures the difference in absorption of a sample before and after excitation by an ultrashort pump pulse. By varying the delay time between the pump and a probe pulse, it is possible to track the formation and decay of transient species like the excited singlet state (S₁), the triplet state (T₁), and photoreduced or photo-oxidized radicals. rsc.orgnih.gov Studies on Rhodamine B and this compound have used this technique to characterize their triplet-triplet absorption spectra and the decay kinetics of these triplet states in alcoholic solutions. rsc.org

When rhodamine dyes are interfaced with other materials, such as graphene oxide (GO), ultrafast spectroscopy can reveal the dynamics of charge and energy transfer. For example, studies combining steady-state and time-resolved fluorescence with femtosecond transient absorption have elucidated the electron transfer process between photoexcited Rhodamine B and GO. aip.org The fluorescence of the dye is efficiently quenched by GO, and transient absorption data reveals an ultrafast electron transfer from the dye to the GO sheet, which is a critical process for applications in photocatalysis and photovoltaics. aip.org

Time-domain Raman spectroscopy is another powerful technique that can track ultrafast structural dynamics by observing changes in vibrational spectra with femtosecond time resolution. acs.org By impulsively stimulating molecular vibrations, it becomes possible to follow the coherent nuclear motion in real-time as the molecule evolves in its excited state, providing a "movie" of the structural changes that accompany the photophysical processes. acs.org

Rhodamine 110 in High Sensitivity Enzyme Activity and Protease Assays

Rational Design of Rhodamine 110-Based Fluorogenic Substrates

The fundamental principle behind R110-based substrates is the quenching of fluorescence in the substrate form and its restoration upon enzymatic action. In its unsubstituted form, this compound is highly fluorescent. However, when its two exocyclic amine groups are derivatized, for instance by forming amide bonds with peptides, the resulting molecule is non-fluorescent. Enzymatic hydrolysis of these amide bonds regenerates the fluorescent form, providing a direct measure of enzyme activity. The red-shifted excitation and emission wavelengths of this compound (typically around 498 nm and 521 nm, respectively) are advantageous as they minimize interference from autofluorescence common in biological samples. iris-biotech.dethermofisher.comabcam.com

Bisamide and Monoamide Derivatives as Protease Indicators

A common strategy in designing protease substrates involves linking a specific peptide sequence to each of the two amino groups of this compound, creating a non-fluorescent bisamide derivative. iris-biotech.dethermofisher.com When a protease recognizes and cleaves the peptide sequence, the hydrolysis occurs in a two-step process.

First Cleavage: The enzyme cleaves one of the amide bonds, converting the non-fluorescent bisamide substrate into a fluorescent monoamide intermediate. thermofisher.comcpcscientific.comfishersci.fi

Second Cleavage: The second peptide bond on the monoamide is subsequently cleaved, releasing the free this compound dye, which exhibits an even greater fluorescence intensity. iris-biotech.dethermofisher.comcpcscientific.com

This two-step cleavage mechanism, characteristic of symmetric bisamide substrates, can significantly amplify the signal, with fluorescence increases of up to 3500-fold reported upon the first cleavage. iris-biotech.de However, this sequential reaction can complicate the determination of precise enzyme kinetics. iris-biotech.de

To address this, asymmetric or monoamide substrates have been developed. In these substrates, only one amino group of R110 is linked to a peptide, while the other is blocked. This design ensures that only a single proteolytic cleavage event occurs, leading to a more straightforward, one-step reaction kinetic profile, which is often preferred for kinetic studies. iris-biotech.de

Table 1: Comparison of this compound Bisamide and Monoamide Substrates

| Feature | Bisamide Substrates | Monoamide (Asymmetric) Substrates |

| Structure | Identical peptide sequences linked to both amino groups of R110. | A single peptide sequence linked to one amino group; the other is blocked. |

| Cleavage | Two-step enzymatic cleavage. iris-biotech.dethermofisher.com | Single-step enzymatic cleavage. iris-biotech.de |

| Products | Fluorescent monoamide intermediate and highly fluorescent R110. thermofisher.com | Highly fluorescent R110 derivative. |

| Kinetics | More complex, two-stage reaction. iris-biotech.de | Simpler, single-stage reaction kinetics. iris-biotech.de |

| Signal | Significant signal amplification at the first cleavage step. iris-biotech.de | Direct correlation between fluorescence and single cleavage event. |

Ubiquitin-Rhodamine 110 Conjugates for Deubiquitinating Enzyme Assays

The ubiquitin-proteasome system is crucial for protein degradation, and deubiquitinating enzymes (DUBs) are key regulators of this pathway. amsbio.com To assay the activity of DUBs, a specialized substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), has been engineered. amsbio.comnih.gov

In this conjugate, the C-terminal glycine (B1666218) of ubiquitin is attached to one of the amino groups of this compound, creating a di-substituted, quenched fluorophore. amsbio.comubiquigent.comubpbio.com When a DUB cleaves the isopeptide bond between ubiquitin and the rhodamine moiety, it releases a mono-substituted, highly fluorescent product. amsbio.comubiquigent.com This direct relationship between DUB activity and fluorescence generation allows for sensitive, real-time monitoring of the enzyme. nih.gov The use of longer wavelengths for excitation (around 485 nm) and emission (around 535 nm) with these substrates also reduces the risk of artifacts from compound autofluorescence during high-throughput screening. amsbio.comubiquigent.com

Advanced Methodologies for Enzymatic Activity Quantification

The development of this compound substrates has been complemented by advanced detection methodologies that enhance sensitivity and provide detailed kinetic information.

Capillary-Isoelectric Focusing for Enzyme Product Separation and Detection

Capillary-isoelectric focusing (CIEF) is a powerful technique used to separate and concentrate molecules based on their isoelectric point (pI). researchgate.netrsc.org This method has been successfully applied to R110-based enzyme assays to overcome a key challenge: the simultaneous presence of the intermediate monoamide and the final R110 product from bisamide substrates. researchgate.netrsc.org

In a typical setup, the enzyme reaction is performed, and the resulting mixture is introduced into a capillary with a stable pH gradient. rsc.org An electric field is applied, causing the charged fluorescent products—the monoamide and the free R110—to migrate and focus at their respective pI values. researchgate.netnih.gov This separation allows for the distinct quantification of each product. This approach not only solves the issue of mixed products in kinetic assays but also significantly enhances sensitivity, enabling detection of enzyme activity in the picogram per milliliter (pg/mL) range, a substantial improvement over conventional microplate assays. researchgate.netnih.govresearchgate.net

Real-Time Fluorescence Intensity Monitoring in Enzyme Kinetics

A primary advantage of fluorogenic substrates like those derived from this compound is their suitability for real-time kinetic analysis. nih.govnih.gov As the enzyme cleaves the substrate, the resulting increase in fluorescence intensity is monitored continuously using a fluorometer or a fluorescence microplate reader. ubpbio.comfishersci.at

This method allows researchers to plot fluorescence (correlating to product concentration) against time, generating progress curves. frontiersin.orgnih.gov From these curves, initial reaction velocities can be determined at various substrate concentrations. This data can then be used to calculate key Michaelis-Menten kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), providing a detailed understanding of the enzyme's efficiency and substrate affinity. nih.govnih.gov The ability to monitor the reaction from its inception without interruption makes this a powerful tool for studying enzyme mechanisms and for high-throughput screening of enzyme inhibitors. nih.govthermofisher.com

Specific Enzymatic Targets and their Assay Development

This compound-based substrates have been designed to be highly specific for a wide range of proteases and other enzymes by incorporating unique peptide recognition sequences. This versatility has led to the development of numerous assays for enzymes implicated in various diseases.

Key enzymatic targets include caspases, which are central to apoptosis, and proteases involved in coagulation and inflammation like thrombin and trypsin. fishersci.atavantorsciences.comnih.gov For instance, substrates containing the aspartic acid residue are used for caspases, while those with arginine are tailored for trypsin-like serine proteases. cpcscientific.comnih.gov Furthermore, a broad panel of assays targeting various DUBs, such as those from the Ubiquitin-Specific Protease (USP) family, have been developed using Ub-Rho110 conjugates. ice-biosci.com

Table 2: Examples of Enzymatic Targets for this compound-Based Assays

| Enzyme Target | Substrate Example | Application Area |

| Caspase-3 | Z-DEVD-R110 iris-biotech.de | Apoptosis nih.gov |

| Caspase-8 | Ac-IETD-R110 avantorsciences.com | Apoptosis |

| Granzyme B | Z-AAD-R110 avantorsciences.com | Cell-mediated cytotoxicity |

| Thrombin | (p-tosyl-Gly-Pro-Arg)₂-R110 fishersci.at | Coagulation |

| Trypsin | (CBZ-Ile-Pro-Arg)₂-R110 fishersci.fi | Digestion, Proteolysis |

| Cathepsin B/L | Z-FR-R110 avantorsciences.com | Lysosomal protein degradation |

| Deubiquitinating Enzymes (DUBs) | Ubiquitin-Rhodamine 110 amsbio.comice-biosci.com | Protein degradation, Cell signaling |

| Leucine (B10760876) Aminopeptidase (B13392206) | bis-(Leu)₂-Rhod110 researchgate.net | Protein catabolism |

Caspase Activity Profiling with this compound Substrates

This compound-based substrates are extensively used for the sensitive detection of caspase activity, key mediators of apoptosis. thermofisher.com These substrates are designed with specific peptide sequences recognized by different caspases. Upon cleavage by an active caspase, the highly fluorescent R110 is released, allowing for quantification of enzyme activity. promega.de

A widely used substrate for effector caspases-3 and -7 is (Z-DEVD)₂-R110, which incorporates the peptide sequence Asp-Glu-Val-Asp (DEVD). biotium.combachem.commedchemexpress.com The cleavage of this non-fluorescent bisamide compound by caspase-3 or -7 releases R110, leading to a measurable increase in fluorescence that can be monitored with a fluorescence microplate reader or fluorometer. abpbio.compromega.debiotium.com This allows for the continuous measurement of caspase-3/7 activity in cell extracts and purified enzyme preparations. abpbio.com In addition to the common bis-substituted symmetric substrates, asymmetric R110 substrates have been developed. iris-biotech.de These substrates, such as Z-DEVD-Rh110-p, offer simpler kinetics because the reaction terminates after a single cleavage event, which is advantageous for detailed kinetic analysis. iris-biotech.deiris-biotech.de

The table below summarizes various R110-based substrates used for profiling different caspase activities.

Table 1: this compound-Based Caspase Substrates

| Substrate Name | Peptide Sequence | Primary Target Caspase(s)* |

|---|---|---|

| (Z-DEVD)₂-R110 | Z-Asp-Glu-Val-Asp | Caspase-3, Caspase-7 |

| Z-IETD-R110 | Z-Ile-Glu-Thr-Asp | Caspase-8 |

| (Asp)₂-Rhodamine 110 (D2R) | Aspartic Acid | General Caspase Substrate |

| Ac-DEVD-R110 | Ac-Asp-Glu-Val-Asp | Caspase-3, Caspase-7 |

*Caspase substrates can often be cleaved by multiple enzymes; the most commonly associated caspase is listed. thermofisher.com

Data sourced from: biotium.combachem.commedchemexpress.comthermofisher.com

Novel cell-permeable R110 substrates have also been synthesized to allow for the detection of caspase activity within intact, living cells. acs.orgresearchgate.net For instance, modifying the R110 fluorophore with polyfluorobenzoyl groups, as seen in N-Ac-DEVD-N′-(2,3,4,5-tetrafluorobenzoyl)-R110, enhances cell retention of the fluorescent product after caspase cleavage. acs.org This allows for the measurement of apoptosis via flow cytometry in cell-based assays. acs.orgresearchgate.net

Quantification of Lysosomal Proteinases and Elastase Activity

This compound-based substrates are valuable tools for the quantitative measurement of lysosomal proteinase and elastase activity. thermofisher.comnih.gov These assays utilize non-fluorescent bis-substituted R110 derivatives that become fluorescent upon cleavage by specific proteases, enabling sensitive detection in cell lysates or even within viable cells. nih.govnih.gov

For lysosomal cysteine proteinases, such as cathepsin B and L, specific peptide substrates have been developed. nih.govclassimed.de The substrate bis-(Z-Phe-Arg)-R110 is effectively used to measure the combined activity of cathepsin B and L in cells like human monocytes and rat macrophages through flow cytometry. nih.govclassimed.dethermofisher.com The intracellular cleavage of this substrate yields the green fluorescent products Z-Phe-Arg-rhodamine 110 and free R110. classimed.de Similarly, the activity of the lysosomal serine proteinase elastase can be quantified using substrates like bis-(Z-Ala-Ala)-R110. thermofisher.comnih.gov

The table below lists examples of R110 substrates for lysosomal proteinases and elastase.

Table 2: this compound Substrates for Lysosomal Proteinases and Elastase

| Substrate Name | Target Enzyme(s) |

|---|---|

| bis-(CBZ-Phe-Arg)-R110 | Cathepsin B, Cathepsin L |

| (Z-Arg-Arg)₂-R110 | Cathepsin B, Cathepsin L |

| (Z-Ala-Arg-Arg)₂-R110 | Cathepsin B, Cathepsin L |

| bis-(CBZ-Ala-Ala)-R110 | Elastase |

| (Z-Ala-Ala-Ala)₂-R110 | Elastase |

Data sourced from: thermofisher.commedchemexpress.comnih.govthermofisher.com

These substrates offer high sensitivity, in part due to the longer wavelength of R110's fluorescence, which minimizes interference from cellular autofluorescence. technologynetworks.comresearchgate.net This makes them superior to older fluorophores like aminomethylcoumarin (AMC) for certain applications, especially in flow cytometry. nih.govtechnologynetworks.com

Deubiquitinating Enzyme (DUB) Activity and Ligand Antagonism

Assays utilizing this compound are pivotal for studying the activity of deubiquitinating enzymes (DUBs) and for screening potential inhibitors. ice-biosci.comamsbio.com DUBs are proteases that remove ubiquitin from proteins, playing a crucial role in numerous cellular processes. ice-biosci.comnih.gov The standard assay employs a fluorogenic substrate where ubiquitin is conjugated to this compound (Ub-Rho110). ice-biosci.comamsbio.com In this state, the fluorescence of R110 is quenched. amsbio.com When a DUB cleaves the bond between ubiquitin and R110, the released mono-substituted rhodamine becomes intensely fluorescent, providing a direct measure of enzyme activity. ice-biosci.comopenlabnotebooks.org

This fluorescence intensity assay is robust, adaptable to high-throughput screening (HTS), and can be used for most DUBs. amsbio.comnih.gov The increase in fluorescence is proportional to DUB activity and can be monitored in real-time using a microplate reader, making it suitable for both kinetic and endpoint analysis. amsbio.com This methodology is widely used to screen compound libraries for novel DUB inhibitors and to characterize their potency and selectivity. nih.govbiorxiv.org

Furthermore, the Ub-Rho110 assay is instrumental in studying ligand antagonism. openlabnotebooks.org For example, researchers have used this assay to test whether ligands targeting the zinc-finger ubiquitin-binding domain (ZnF-UBD) of USP5 can antagonize its catalytic activity. openlabnotebooks.orgzenodo.org While some ligands were shown to inhibit USP5 activity, others that bind to the ZnF-UBD of USP3 did not affect its catalytic cleavage of the Ub-Rho110 substrate, highlighting differences in the regulatory mechanisms across the USP family. openlabnotebooks.orgnih.gov

The table below lists some of the DUBs whose activity can be assessed using Ub-Rhodamine 110 substrates.

Table 3: Deubiquitinating Enzymes (DUBs) Assayed with this compound Substrates

| DUB Target |

|---|

| USP1 |

| USP2 |

| USP4 |

| USP5 |

| USP7 |

| USP8 |

| UCHL1 |

| UCHL3 |

| OTUB2 |

Data sourced from: ice-biosci.comubpbio.com

For DUBs that are unable to process mono-ubiquitin substrates or whose activity is enhanced by poly-ubiquitin chains, specialized substrates like K63-linked tetra-Ubiquitin this compound have been developed. rndsystems.com

Development of Novel Proteinase-Specific Probes

The versatility of this compound has spurred the development of a diverse range of novel, specific probes for various proteinases. thermofisher.comnih.gov A key strategy involves derivatizing R110 with different peptide sequences to create substrates tailored for specific enzymes. thermofisher.com For instance, R110 has been derivatized with the consensus sequence for a human adenovirus proteinase to identify cofactors for its activity. thermofisher.com

A significant advancement in probe design is the creation of asymmetric, or single-cleavage, R110 substrates. iris-biotech.deacs.org Traditional symmetric bis-amide substrates undergo a two-step cleavage, which can complicate the determination of precise kinetic parameters (Km and kcat). acs.org To overcome this, substrates based on morpholinecarbonyl-Rhodamine 110 (MC-Rh110) have been synthesized. acs.org These probes contain only one cleavable peptide bond, resulting in a straightforward, single-step reaction that yields more accurate kinetic data. acs.org

Another innovative approach is the development of tandem rhodamine substrates designed with two different protease cleavage sites. researchgate.netnih.gov A substrate such as Ala-Pro-Rhod110-Leu can be used in a multiplex format to assay two distinct proteases (in this case, a dipeptidyl aminopeptidase and a leucine aminopeptidase) simultaneously. researchgate.netnih.gov

The development of these novel probes leverages the advantageous spectral properties of this compound. Its red-shifted excitation and emission spectra compared to coumarin-based dyes lead to less interference from the autofluorescence of biological samples and colored compounds found in screening libraries. technologynetworks.comresearchgate.netnih.gov This property, combined with the high fluorescence quantum yield of the R110 product, results in highly sensitive assays with superior signal-to-noise ratios. iris-biotech.deiris-biotech.de

Table 4: Compound Names

| Compound Name |

|---|

| (Z-Ala-Ala)₂-R110 |

| (Z-Ala-Ala-Ala)₂-R110 |

| (Z-Ala-Arg-Arg)₂-R110 |

| (Z-Arg-Arg)₂-R110 |

| (Z-DEVD)₂-R110 |

| (Z-Phe-Arg)₂-R110 |

| Ac-DEVD-R110 |

| Ac-DEVD-CHO |

| Ala-Pro-Rhod110-Leu |

| Aminomethylcoumarin (AMC) |

| bis-(Ala-Pro)-Rhod110 |

| bis-(CBZ-Ala-Ala)-R110 |

| bis-(CBZ-Ala-Ala-Ala-Ala)-R110 |

| bis-(CBZ-Ala-Arg)-R110 |

| bis-(CBZ-Arg)-R110 |

| bis-(CBZ-Ile-Pro-Arg)-rhodamine 110 |

| bis-(CBZ-Phe-Arg)-R110 |

| bis-(Leu)₂-Rhod110 |

| bis-(p-Tosyl-L-Glycyl-L-Prolyl-L-Arginine Amide) |

| D-Leu-Pro-Arg-Rh110-D-Pro |

| K63-linked tetra-Ubiquitin this compound |

| MeOSuc-Ala-Ala-Pro-Val-CMK |

| Morpholinecarbonyl-Rhodamine 110 (MC-Rh110) |

| N-Ac-DEVD-N′-(2,3,4,5-tetrafluorobenzoyl)-R110 |

| N-Ac-DEVD-N′-pentafluorobenzoyl-R110 |

| This compound |

| Ubiquitin-Rhodamine 110 (Ub-Rho110) |

| Z-DEVD-R110 |

| Z-IETD-R110 |

Rhodamine 110 in the Design and Application of Chemosensors and Biosensors

Principles of Rhodamine 110-Based Chemosensor Architecture

The architecture of this compound-based chemosensors is founded on several key principles that modulate its fluorescent output upon interaction with a target analyte. These mechanisms allow for the rational design of probes with specific functionalities. The most common strategies involve the reversible transformation between a non-fluorescent and a highly fluorescent state, triggered by the analyte.

Spirolactam Ring Opening as a Fluorescent Switching Mechanism

A cornerstone of this compound-based sensor design is the equilibrium between a non-fluorescent, colorless spirolactam form and a fluorescent, colored ring-opened amide form. researchgate.netpsu.edu In the spirolactam state, the conjugation of the xanthene ring is disrupted, leading to a lack of fluorescence. sci-hub.se The introduction of a specific analyte, such as a metal ion, can induce the opening of this spirolactam ring. researchgate.netresearchgate.net This structural transformation restores the π-conjugated system of the rhodamine fluorophore, resulting in a dramatic increase in fluorescence intensity and a visible color change, often from colorless to pink or red. psu.edumdpi.com This "off-on" switching mechanism is a highly effective and widely utilized strategy for developing sensitive fluorescent probes. researchgate.net

The process is typically reversible, allowing for the potential to monitor dynamic changes in analyte concentration. psu.edu The selectivity of these sensors is determined by the specific ligand or receptor moiety attached to the spirolactam structure, which is designed to bind selectively with the target analyte. psu.edursc.org

Sensing Mechanisms Modulated by Photoinduced Electron Transfer

Photoinduced Electron Transfer (PET) is another fundamental mechanism employed in the design of this compound-based chemosensors. nih.govthno.org In a PET-based sensor, the fluorophore (this compound) is linked to a receptor unit that can act as an electron donor. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore, providing a non-radiative pathway for the decay of the excited state and thus quenching the fluorescence. nih.govnih.gov

When the target analyte binds to the receptor, the electron-donating ability of the receptor is suppressed. This inhibition of the PET process prevents the non-radiative decay, causing the fluorophore to return to its ground state via the emission of a photon, thereby "turning on" the fluorescence. nih.govacs.org The fluorescence is restored without a significant change in the absorbance spectrum, which is a characteristic feature of PET-based sensors. nih.gov

Intramolecular Charge Transfer for Analyte Recognition

Intramolecular Charge Transfer (ICT) is a photophysical process that can be harnessed for analyte recognition in this compound-based sensors. thno.orgnih.gov ICT occurs in molecules where an electron-donating group is directly conjugated with an electron-withdrawing group. nih.gov Upon photoexcitation, there is a shift of electron density from the donor to the acceptor, creating a charge-polarized excited state. nih.gov This change in dipole moment can influence the fluorescence emission properties, such as the emission wavelength (Stokes shift), which is often sensitive to the microenvironment's polarity. nih.govmdpi.com

In the context of sensor design, the binding of an analyte to the recognition moiety can alter the efficiency of the ICT process. nih.gov For instance, if the analyte binds to the electron-donating part of the molecule, it can reduce the electron-donating strength, leading to a blue shift in the emission spectrum. nih.gov This change in the emission wavelength allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust and reliable detection method. acs.org

Strategies for Selective Metal Ion Detection

The unique properties of this compound have been extensively exploited to develop selective fluorescent probes for various metal ions. These sensors are crucial for environmental monitoring and biological studies due to the significant impact of metal ions on ecosystems and living organisms. du.ac.inresearchgate.net

Development of Fluorogenic Probes for Iron (III)

Iron (Fe³⁺) is an essential element but can be toxic in excess, making the development of selective probes for its detection important. nih.gov this compound-based probes for Fe³⁺ often utilize the spirolactam ring-opening mechanism. nih.gov In a typical design, the carboxyl group of rhodamine is converted into a spirolactam by reacting it with a molecule containing an amine group, which also serves as the Fe³⁺ binding site. nih.gov

In the absence of Fe³⁺, the probe exists in the non-fluorescent, closed-ring form. nih.gov Upon the addition of Fe³⁺, the ion coordinates with the binding site, inducing the opening of the spirolactam ring and leading to a significant "turn-on" fluorescence response. nih.gov Researchers have functionalized this compound with various chelating units, such as 3-hydroxy-4-pyridinone, to create probes that exhibit a fluorescence decrease upon binding with Fe(III). mdpi.comresearchgate.net The selectivity of these probes for Fe³⁺ over other competing metal ions is a critical aspect of their design and is often achieved by tailoring the structure of the chelating moiety. nih.govemu.edu.tr

| Probe | Detection Limit | pH Range | Application | Reference |

| Rhodamine-triazine aminopyridine derivative | 41 nM | - | Real water samples, living HL-7702 cells | nih.gov |

| Probe 18 | 0.195 ppm | - | Reversible detection | nih.gov |

| Probe 19 | 0.26 µM | 4-7 | - | nih.gov |

| Probe 28 | 0.13 µM | 4-9 | - | nih.gov |

| Probe 29 | 11.6 nM | - | - | nih.gov |

| Probe 30 (Rhodamine and anthracene) | 42 nM | - | Living cells, zebrafish | nih.gov |

| Furan-based rhodamine B probe 31 | 0.025 µM | - | Reversible with B₄O₇²⁻ | nih.gov |

Sensing of Other Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺)

This compound-based sensors have also been successfully developed for the detection of other toxic heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and copper (Cu²⁺). du.ac.incore.ac.uk The sensing mechanism for these ions also frequently relies on the spirolactam ring-opening strategy. du.ac.in

For instance, chemosensors for Hg²⁺ have been designed where the interaction between the mercury ion and the probe's specific binding sites, often containing sulfur or nitrogen atoms, triggers the fluorescent "on" state. psu.eduresearchgate.net Similarly, probes selective for Cu²⁺ have been created where the coordination of the copper ion with the ligand attached to the rhodamine scaffold opens the spirolactam ring, resulting in a distinct colorimetric and fluorescent response. rsc.orgdu.ac.in The development of probes for Pb²⁺ has also been reported, demonstrating the versatility of the this compound platform for detecting a range of heavy metal ions. mdpi.com

The selectivity of these probes is a key challenge, as many heavy metal ions have similar coordination properties. researchgate.net Researchers have addressed this by designing highly specific receptor sites and by employing different sensing mechanisms, such as FRET, in conjunction with the spirolactam strategy. mdpi.com

| Target Ion | Probe | Detection Limit | Key Feature | Reference |

| Hg²⁺ | CH₃-R6G | 1.34 x 10⁻⁸ M | PET-based, live cell imaging | acs.org |

| Hg²⁺ | CN-R6G | 1.56 x 10⁻⁸ M | PET-based, live cell imaging | acs.org |

| Hg²⁺ | RhB-based sensor | 2.57 x 10⁻⁶ M | Naked-eye detection in aqueous solution | mdpi.com |

| Pb²⁺, Cu²⁺ | RdN | - | 1:2 binding stoichiometry | mdpi.com |

| Cu²⁺ | L₁ | - | ~28-fold fluorescence enhancement | rsc.org |

Detection of Aluminum Ions in Aqueous Systems

The detection of aluminum ions (Al³⁺) in aqueous environments is crucial for environmental monitoring and biological studies. researchgate.netresearchgate.net this compound serves as an exceptional fluorophore for this purpose due to its notable photophysical characteristics, such as high absorption coefficients and quantum yields. researchgate.netresearchgate.net A prevalent strategy in sensor design involves the spirolactam structure of rhodamine derivatives. researchgate.netmdpi.com In its closed-ring form, the molecule is typically colorless and non-fluorescent. researchgate.net The presence of a target metal ion like Al³⁺ can trigger the opening of this ring, leading to a distinct color change and a strong "turn-on" fluorescence response. researchgate.netacs.org

This mechanism, often driven by Chelation-Enhanced Fluorescence (CHEF), forms the basis for several Al³⁺ sensors. researchgate.netresearchgate.netresearchgate.net For instance, a rhodamine-based sensor (HL-t-Bu) was developed that exhibits a massive (~650-fold) increase in fluorescence intensity at 550 nm upon binding to Al³⁺. acs.org This interaction, which opens the spirolactam ring, is highly selective and enables the detection of Al³⁺ with a limit of detection (LOD) as low as 10.98 nM. acs.org Another rhodamine-diformyl p-cresol (B1678582) conjugate probe demonstrated an even lower detection limit of 5 nM for Al³⁺. acs.orgnih.gov Similarly, other designed rhodamine sensors have achieved detection limits in the nanomolar and micromolar ranges, such as 0.16 μM and 0.177 μM. researchgate.netbohrium.com These sensors not only show high sensitivity and selectivity but also offer rapid response times, making them suitable for analyzing real-world water samples and for bioimaging in living cells. acs.orgnih.govbohrium.com

Interactive Table: Performance of Rhodamine-Based Al³⁺ Chemosensors

| Sensor Name/Type | Detection Limit (LOD) | Mechanism | Key Features | Reference |

| HL-t-Bu | 10.98 nM | Spirolactam ring-opening (CHEF) | ~650-fold fluorescence increase; dual sensor for Al³⁺ and Zn²⁺. | acs.org |

| Rhodamine-diformyl p-cresol conjugate (L) | 5 nM | PET-CHEF-FRET | Time-dependent response; also functions as a pH sensor. | acs.orgnih.gov |

| Sensor P | 0.16 μM | Spirolactam ring-opening | 1:1 binding complex confirmed by Job's plot and mass spectrometry. | researchgate.net |

| Sensor RBKB | 0.177 μM | Spirolactam ring-opening | Reversible with EDTA; visual color change from colorless to pink. | bohrium.com |

| Rhodamine 6G-based chemosensors (H₃L1–H₃L4) | Nanomolar range | Spirolactam ring-opening | High selectivity and reversibility with Na₂EDTA. | acs.org |

Enzyme-Triggered Biosensor Constructs Utilizing this compound Signaling

This compound is a cornerstone in the design of "turn-on" fluorescent biosensors for detecting enzyme activity. iris-biotech.de The core principle involves modifying, or "caging," the this compound molecule with a substrate specific to a target enzyme. genecopoeia.com This modification locks the dye in its non-fluorescent, colorless spirolactam form. genecopoeia.com Upon enzymatic cleavage of the substrate, the free, highly fluorescent this compound is released, generating a signal that is directly proportional to enzyme activity. genecopoeia.compromega.de

This strategy is widely employed for proteases, particularly caspases, which are key enzymes in apoptosis (programmed cell death). genecopoeia.compromega.deabpbio.commoleculardevices.combiotium.com For example, substrates like (Z-DEVD)₂-R110 are designed with two DEVD tetrapeptides, a consensus sequence recognized and cleaved by caspase-3 and caspase-7. moleculardevices.combiotium.com The cleavage occurs in two steps: the first cleavage yields a mono-substituted intermediate with low fluorescence, and the second releases the free this compound, resulting in a substantial increase in fluorescence (Ex/Em ≈ 496/520 nm). abpbio.combiotium.com This allows for highly sensitive detection of caspase activity in cell lysates and purified enzyme preparations. promega.deabpbio.com

Beyond caspases, this approach is adapted for a variety of other enzymes:

Other Proteases: Substrates like Z-FR-R110 are used for cathepsins B and L, Ac-IETD-R110 for caspase-8, and Z-AAD-R110 for granzyme B. avantorsciences.com Asymmetric substrates, where one side of the this compound is blocked, have been developed to simplify reaction kinetics. iris-biotech.de Substrates for the SARS-CoV-2 3CL protease have also been created using this framework. rndsystems.com

β-Galactosidase: This enzyme, often used as a reporter in molecular biology, can be detected using a galactoside-caged this compound probe. google.comnih.gov The enzymatic hydrolysis of the β-glycosidic bond releases the fluorophore, providing a sensitive measure of enzyme activity and gene expression. nih.govresearchgate.net

The high signal-to-background ratio and sensitivity of these constructs make them ideal for high-throughput screening (HTS), kinetics studies, and cellular imaging. iris-biotech.debiotium.com

Interactive Table: Examples of Enzyme-Triggered this compound Biosensors

| Target Enzyme(s) | Substrate Name/Type | Detection Principle | Application | Reference |

| Caspase-3/7 | (Ac-DEVD)₂-R110 or Z-DEVD-R110 | Two-step enzymatic cleavage releases R110. | Apoptosis detection, HTS. | genecopoeia.compromega.deabpbio.commoleculardevices.combiotium.com |

| Caspase-8 | Ac-IETD-R110 | Enzymatic cleavage releases R110. | Apoptosis pathway studies. | avantorsciences.com |

| Cathepsins B & L | Z-FR-R110 | Enzymatic cleavage releases R110. | Cysteine protease activity assays. | avantorsciences.com |

| Granzyme B | Z-AAD-R110 | Enzymatic cleavage releases R110. | Immune response studies. | avantorsciences.com |

| SARS-CoV-2 3CL Protease | LGSAVLQ-Rh110-dP | Enzymatic cleavage releases R110. | Antiviral drug screening. | rndsystems.com |

| β-Galactosidase | Galactoside-R110 conjugate | Hydrolysis of glycosidic bond releases R110. | Reporter gene assays, cell senescence studies. | google.comnih.gov |

Integration of this compound into Advanced Biosensor Platforms

To enhance sensitivity, portability, and enable new applications, this compound-based sensing motifs are being integrated into advanced material platforms. These platforms move beyond simple solution-based assays to create sophisticated analytical devices.